Nintedanib impurity E

概要

説明

Nintedanib impurity E is a chemical compound associated with the pharmaceutical drug Nintedanib. Nintedanib is a small-molecule tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and certain types of cancer, such as non-small cell lung cancer. Impurities like this compound are by-products formed during the synthesis or degradation of the active pharmaceutical ingredient and can influence the drug’s safety, efficacy, and stability.

準備方法

The preparation of Nintedanib impurity E involves specific synthetic routes and reaction conditions. One method includes the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C for 2-5 hours. The reaction mixture is then cooled, and the solid product is filtered and washed with methanol to obtain the impurity .

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

化学反応の分析

Nintedanib impurity E undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Synthesis and Characterization of Nintedanib Impurity E

The synthesis of this compound typically involves the reaction of N-methyl piperazine with other chemical agents under specific conditions. The purity of this impurity can exceed 99% after recrystallization processes, which makes it suitable for use as a reference standard in analytical testing .

Table 1: Synthesis Conditions for this compound

| Parameter | Details |

|---|---|

| Reactants | N-methyl piperazine |

| Solvents | Alcohols (methanol, ethanol) |

| Reaction Temperature | 60-80°C |

| Purification Method | Recrystallization |

Analytical Applications

The detection and quantification of this compound are critical for maintaining drug safety standards. High-Performance Liquid Chromatography (HPLC) is commonly employed to analyze this impurity due to its sensitivity and specificity.

HPLC Method Development

A novel reversed-phase HPLC method has been developed to quantify this compound effectively. This method allows for the separation of Nintedanib from its impurities and degradation products under various conditions.

Table 2: HPLC Method Parameters

| Parameter | Details |

|---|---|

| Column Type | Octadecylsilane bonded silica |

| Mobile Phase A | 20 mmol/L potassium dihydrogen phosphate |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1 ml/min |

| Detection Wavelength | 245 nm |

Regulatory Considerations

Regulatory bodies such as the FDA and EMA emphasize the importance of controlling impurities in pharmaceutical products. The characterization of this compound supports compliance with these regulations by providing a reference for quality control testing.

Case Studies and Findings

Recent studies have highlighted the significance of monitoring impurities like this compound during stability testing. For instance, research demonstrated that formulations containing Nintedanib could degrade under stress conditions (e.g., heat, light), leading to increased levels of impurities .

In one study, a stability-indicating method was validated that successfully quantified both Nintedanib and its impurities over time, underscoring the necessity for rigorous testing protocols .

作用機序

The mechanism of action of Nintedanib impurity E is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways can provide insights into the stability and efficacy of Nintedanib. The molecular targets and pathways involved in its formation are similar to those of Nintedanib, involving tyrosine kinase receptors such as vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor .

類似化合物との比較

Nintedanib impurity E can be compared with other impurities and degradation products of Nintedanib. Similar compounds include:

- Nintedanib impurity A

- Nintedanib impurity B

- Nintedanib impurity C

- Nintedanib impurity D

Each impurity has unique structural and chemical properties that can influence the overall stability and efficacy of the drug. This compound is unique in its specific synthetic route and reaction conditions, which distinguish it from other impurities.

生物活性

Nintedanib, a multi-tyrosine kinase inhibitor, is primarily used in treating idiopathic pulmonary fibrosis (IPF) and certain types of lung cancer. Its efficacy is attributed to its ability to inhibit various growth factor receptors, including VEGFR, PDGFR, and FGFR. However, the presence of impurities, such as Nintedanib impurity E, raises concerns regarding the biological activity and safety profile of the drug. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential effects on therapeutic efficacy, and safety.

Chemical Structure and Properties

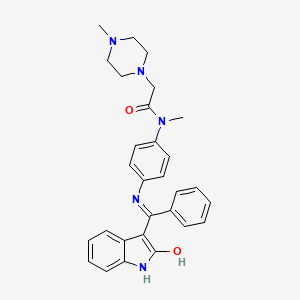

This compound has the chemical formula CHNO and is characterized by its complex structure that includes multiple functional groups conducive to biological activity. The compound's structure allows it to interact with various biological targets similarly to Nintedanib itself.

Nintedanib functions by competitively inhibiting the ATP binding sites of several receptor tyrosine kinases involved in fibrotic processes. This inhibition disrupts signaling pathways crucial for cell proliferation and migration, particularly in fibroblasts associated with lung fibrosis. The implications of impurities like this compound on these pathways are critical for understanding their potential impact on treatment outcomes.

In Vitro Studies

Research indicates that this compound may exhibit varying degrees of biological activity compared to its parent compound. In vitro assays have shown that impurities can modulate the pharmacological effects of the primary drug:

- Cell Proliferation : Studies have demonstrated that this compound can influence fibroblast proliferation, potentially altering the expected therapeutic effects of Nintedanib in IPF treatment.

- Cytotoxicity : Preliminary data suggest that impurities may exhibit cytotoxic effects at certain concentrations, raising concerns about their safety when present in therapeutic formulations.

Adverse Drug Reactions (ADRs)

The post-marketing surveillance study conducted in Japan highlighted significant ADRs associated with Nintedanib treatment, including gastrointestinal disturbances and liver function abnormalities. While specific data on this compound's contribution to these ADRs is limited, impurities are known to exacerbate side effects or introduce new risks:

- Gastrointestinal Issues : Diarrhea was reported in 35.5% of patients, which may be influenced by the presence of impurities.

- Hepatic Effects : Abnormal liver function tests were observed in 14.4% of patients, necessitating further investigation into how impurities like this compound might contribute to hepatic toxicity.

Clinical Observations

A recent study involving 5717 patients treated with Nintedanib for IPF reported a 64.8% discontinuation rate over 24 months due to adverse events. While this study primarily focused on Nintedanib, understanding the role of impurities is essential for comprehensive safety evaluations.

Data Table: Summary of Biological Activity and Safety Findings

| Parameter | Nintedanib | This compound |

|---|---|---|

| Chemical Formula | CHNO | CHNO |

| Mechanism | Inhibits VEGFR/PDGFR/FGFR | Potentially similar but less characterized |

| Cytotoxicity | Low | Variable; potential cytotoxic effects |

| Common ADRs | Diarrhea (35.5%), Liver issues (14.4%) | Unknown; potential exacerbation due to impurities |

| Discontinuation Rate | 64.8% due to ADRs | Not specifically studied |

特性

IUPAC Name |

N-[4-[[(2-hydroxy-1H-indol-3-yl)-phenylmethylidene]amino]phenyl]-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O2/c1-32-16-18-34(19-17-32)20-26(35)33(2)23-14-12-22(13-15-23)30-28(21-8-4-3-5-9-21)27-24-10-6-7-11-25(24)31-29(27)36/h3-15,31,36H,16-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMJXCXNTMDPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=CC=CC=C54)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。